molecular formula C7H11F3O3 B1446838 n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate CAS No. 149526-96-5

n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B1446838
CAS No.: 149526-96-5
M. Wt: 200.16 g/mol
InChI Key: GGJCELATQDWCKB-UHFFFAOYSA-N
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Description

N-Butyl 3,3,3-trifluoro-2-hydroxypropanoate (BTFP) is a chemical compound that belongs to the category of carboxylic acid esters. It has a molecular formula of C7H11F3O3 and an average mass of 200.156 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The monoisotopic mass is 200.066025 Da .

Scientific Research Applications

Neuroprotective Potential

Research has explored the neuroprotective effects of compounds related to n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate. These studies highlight the potential of these compounds in treating neurological conditions like ischemic stroke and neurodegenerative diseases through various mechanisms including antioxidative stress and mitochondrial function improvement. Despite advancements, the clinical translation of these findings remains challenging, underscoring the need for further research in this area (Abdoulaye & Guo, 2016).

Agricultural Applications

Significant research has been conducted on the use of urease inhibitors, such as n-(n-butyl)thiophosphoric triamide (NBPT), to improve the efficiency of urea-based nitrogen fertilizers. These studies have shown that NBPT can reduce ammonia volatilization and nitrous oxide emissions from applied urea, thereby enhancing nitrogen use efficiency and reducing environmental impact. This has implications for sustainable agricultural practices and highlights the role of chemical modifiers in optimizing fertilizer use (Bremner, 1995).

Environmental Remediation

Research into the degradation of environmental pollutants has included studies on the effectiveness of adding hydrogen in cold plasma reactors for the decomposition of contaminants such as methyl tert-butyl ether (MTBE), a gasoline additive. These studies demonstrate the feasibility of using advanced oxidation processes for the remediation of MTBE-contaminated environments, offering potential pathways for the cleanup of water and soil (Hsieh et al., 2011).

Biomedical Applications

Polyhydroxyalkanoates (PHAs), biodegradable polymers produced by microbial fermentation, have been extensively studied for their potential in biomedical applications, such as drug delivery systems, implants, and tissue engineering scaffolds. These studies explore how the mechanical properties and biocompatibility of PHAs can be tailored for specific medical uses, highlighting the versatility and potential of biobased materials in healthcare (Grigore et al., 2019).

Chemical Production and Green Chemistry

Lactic acid, derived from biomass, has been identified as a key feedstock for green chemistry, with potential pathways for the production of a variety of chemicals including acrylic acid and lactate esters. These biotechnological routes offer environmentally friendly alternatives to traditional chemical synthesis, aligning with the goals of sustainable industrial practices (Gao et al., 2011).

Properties

IUPAC Name

butyl 3,3,3-trifluoro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O3/c1-2-3-4-13-6(12)5(11)7(8,9)10/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJCELATQDWCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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